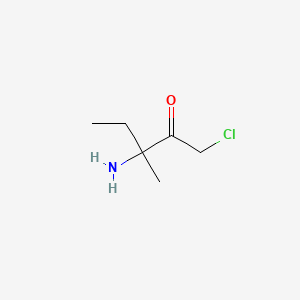

3-Amino-1-chloro-3-methylpentan-2-one

Description

3-Amino-1-chloro-3-methylpentan-2-one is a halogenated ketone derivative featuring a unique combination of functional groups: a chlorine atom at position 1, a ketone at position 2, and both an amino (-NH₂) and methyl (-CH₃) group at position 3. Its molecular formula is C₆H₁₁ClNO, with a molecular weight of ~148.45 g/mol. This compound is likely employed as a synthetic intermediate in pharmaceuticals or agrochemicals due to its reactive chlorine and amine moieties, which enable participation in nucleophilic substitution and condensation reactions.

Properties

IUPAC Name |

3-amino-1-chloro-3-methylpentan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO/c1-3-6(2,8)5(9)4-7/h3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFBWWUWOGCBDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)CCl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-chloro-3-methylpentan-2-one typically involves the chlorination of 3-methylpentan-2-one followed by the introduction of an amino group. One common method includes the reaction of 3-methylpentan-2-one with chlorine gas in the presence of a catalyst to form 3-chloro-3-methylpentan-2-one. This intermediate is then reacted with ammonia or an amine to introduce the amino group, resulting in the formation of 3-Amino-1-chloro-3-methylpentan-2-one .

Industrial Production Methods

Industrial production methods for 3-Amino-1-chloro-3-methylpentan-2-one often involve large-scale chlorination and amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-chloro-3-methylpentan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of 3-amino-1-chloro-3-methylpentanoic acid.

Reduction: Formation of 3-amino-1-chloro-3-methylpentanol.

Substitution: Formation of 3-amino-1-hydroxy-3-methylpentan-2-one.

Scientific Research Applications

3-Amino-1-chloro-3-methylpentan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-1-chloro-3-methylpentan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorine and amino groups enable it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering protein function. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared below with two structurally related molecules: 1-chloro-3,3-dimethylpentan-2-one and 1-(Dimethylamino)-2-methyl-3-pentanone hydrochloride . Key distinctions lie in substituent groups, which critically influence physicochemical properties and reactivity.

Table 1: Comparative Overview of Key Features

Substituent-Driven Property Differences

Polarity and Solubility

- The amino group in 3-amino-1-chloro-3-methylpentan-2-one introduces polarity and hydrogen-bonding capacity, increasing solubility in polar solvents (e.g., water or ethanol). In contrast, the dimethyl groups in 1-chloro-3,3-dimethylpentan-2-one render it more hydrophobic, favoring solubility in non-polar solvents like hexane .

- The hydrochloride salt form of 1-(Dimethylamino)-2-methyl-3-pentanone exhibits markedly higher water solubility due to ionic character, a critical feature for pharmaceutical formulations .

Reactivity

- The primary amine in the target compound is nucleophilic, enabling reactions with electrophiles (e.g., acyl chlorides). Conversely, the tertiary dimethylamino group in the hydrochloride derivative is less nucleophilic but may participate in acid-base interactions.

- Both the target compound and 1-chloro-3,3-dimethylpentan-2-one possess a chlorine atom at position 1, which can act as a leaving group in substitution reactions. However, steric hindrance from the dimethyl groups in the latter may slow reaction kinetics compared to the less hindered target compound.

Stability and Handling

- The hydrochloride salt offers improved stability and reduced volatility compared to free bases or neutral ketones. The target compound’s primary amine may require storage under inert conditions to prevent oxidation.

Biological Activity

Overview

3-Amino-1-chloro-3-methylpentan-2-one is an organic compound characterized by the molecular formula CHClNO. It features a unique combination of functional groups, including an amino group, a chlorine atom, and a methyl group, which contribute to its distinct chemical reactivity and biological activity. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry and biochemistry.

The compound is synthesized through chlorination followed by amination of 3-methylpentan-2-one. The general reaction pathway includes:

- Chlorination of 3-methylpentan-2-one with chlorine gas.

- Reaction with ammonia or an amine to introduce the amino group.

Table 1: Chemical Properties of 3-Amino-1-chloro-3-methylpentan-2-one

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 145.62 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 3-amino-1-chloro-3-methylpentan-2-one is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the amino and chlorine groups allows the compound to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering protein function. This mechanism can disrupt various cellular processes, leading to its observed biological effects.

Biological Activities

Research indicates that 3-amino-1-chloro-3-methylpentan-2-one exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various pathogens. For instance, it has been tested against bacteria and fungi, demonstrating significant inhibitory effects.

Anticancer Potential

Preliminary research suggests that 3-amino-1-chloro-3-methylpentan-2-one may have anticancer properties. Its mechanism may involve the induction of apoptosis in cancer cells by modulating specific signaling pathways.

Enzyme Inhibition

The compound has been investigated for its potential to inhibit certain enzymes involved in drug metabolism and transport, particularly P-glycoprotein (P-gp). This inhibition can affect the bioavailability of co-administered drugs.

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial activity of various derivatives of chlorinated compounds, including 3-amino-1-chloro-3-methylpentan-2-one. Results indicated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.

- Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that treatment with 3-amino-1-chloro-3-methylpentan-2-one resulted in reduced cell viability and increased apoptosis rates compared to untreated controls.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound is classified with specific hazard statements indicating potential irritations (H319: Causes serious eye irritation) and respiratory issues (H335: May cause respiratory irritation). Proper handling protocols must be observed when working with this chemical.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.